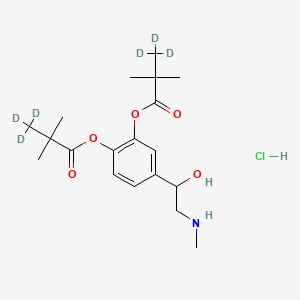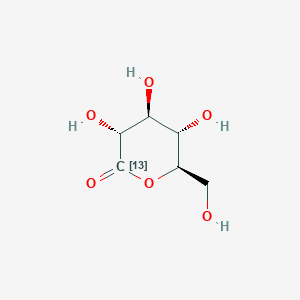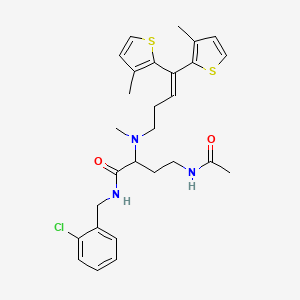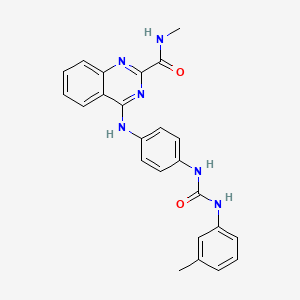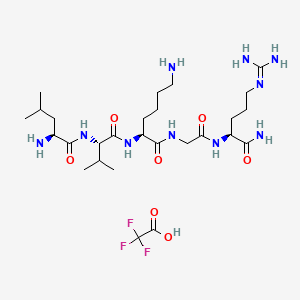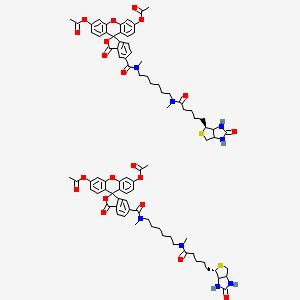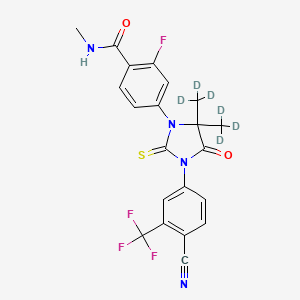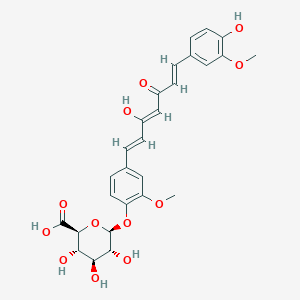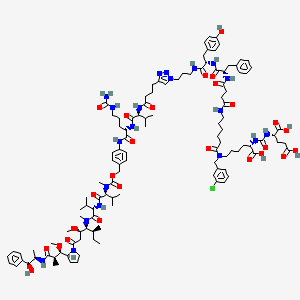
4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt is a deuterium-labeled derivative of 4-Aminobiphenyl b-D-Glucuronide Sodium Salt. This compound is primarily used in scientific research as a stable isotope-labeled standard. The deuterium labeling allows for precise quantification and tracking in various analytical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt involves the deuteration of 4-Aminobiphenyl followed by glucuronidation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas or deuterated solvents under specific conditions. The glucuronidation step involves the reaction of the deuterated 4-Aminobiphenyl with glucuronic acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and glucuronic acid, with optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard for analytical methods such as mass spectrometry.
Biology: Employed in metabolic studies to trace the biotransformation of 4-Aminobiphenyl in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of drugs containing 4-Aminobiphenyl.
Industry: Applied in the development of new materials and chemicals, where precise quantification of 4-Aminobiphenyl derivatives is required.
Mecanismo De Acción
The mechanism of action of 4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt involves its role as a tracer in analytical studies. The deuterium labeling allows for the precise tracking of the compound in various systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction pathways in chemical analyses.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobiphenyl b-D-Glucuronide Sodium Salt: The non-deuterated version of the compound.
4-Aminobiphenyl: The parent compound without glucuronidation.
Deuterated Biphenyl Derivatives: Other biphenyl compounds labeled with deuterium.
Uniqueness
4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement and tracking are crucial.
Propiedades
Fórmula molecular |
C18H18NNaO6 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-(2,3,4,5,6-pentadeuteriophenyl)anilino]oxane-2-carboxylate |
InChI |
InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1/i1D,2D,3D,4D,5D; |
Clave InChI |
ZXJUCVIKNNGTAE-VLVAMFIPSA-M |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
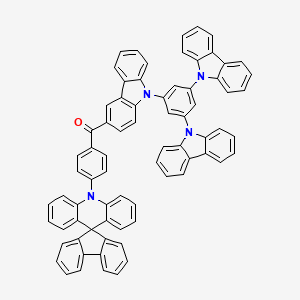
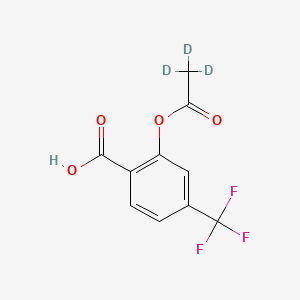
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)
